N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine -

N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine

Catalog Number: EVT-3921517
CAS Number:
Molecular Formula: C22H20F3N5O
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. []

Relevance: TP0439150 and N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine share a few key structural features, including a trifluoromethyl group, a substituted phenyl ring, and a nitrogen-containing heterocycle. TP0439150 was used as a starting point for the development of new GlyT1 inhibitors, which led to the discovery of the target compound. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a potent and orally available GlyT1 inhibitor with a higher CNS MPO score and improved drug-likeness compared to TP0439150. []

Relevance: This compound is structurally related to N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine as both are potent and orally available GlyT1 inhibitors identified in the same research effort. [] They both contain a trifluoromethyl (or trifluoromethoxy) group, an aromatic ring system (phenylpyridine or phenyl), and a nitrogen-containing heterocycle (imidazole or pyrazole).

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: Originally described as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist in an unbiased small-molecule screening. [] Its activity at GPR39 is allosterically modulated by zinc. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, initially described as a kinase inhibitor, was also identified as a novel GPR39 agonist in the same screening as LY2784544. [] Its activity at GPR39 is similarly modulated by zinc. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4- pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. [] Its activity at GPR39 is also subject to allosteric modulation by zinc, similar to LY2784544 and GSK2636771. []

Properties

Product Name

N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine

IUPAC Name

N-methyl-1-(3-pyrazol-1-ylphenyl)-N-[[3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-5-yl]methyl]methanamine

Molecular Formula

C22H20F3N5O

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C22H20F3N5O/c1-29(14-17-6-3-8-19(12-17)30-10-4-9-26-30)15-21-27-20(28-31-21)13-16-5-2-7-18(11-16)22(23,24)25/h2-12H,13-15H2,1H3

InChI Key

VFURWHSLPUAOBN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)N2C=CC=N2)CC3=NC(=NO3)CC4=CC(=CC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.